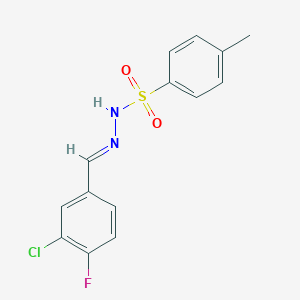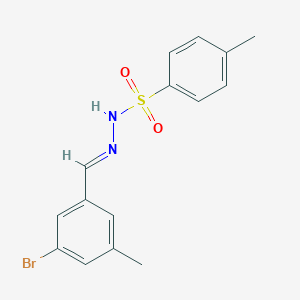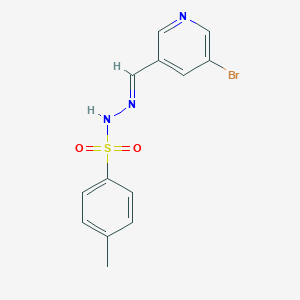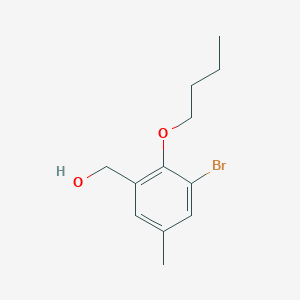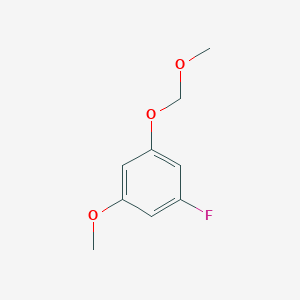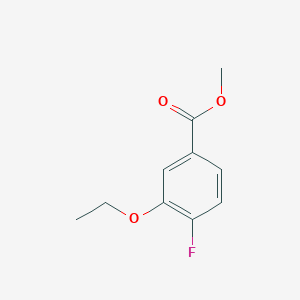
1-(Benzyloxy)-3-fluoro-5-methoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Benzyloxy)-3-fluoro-5-methoxybenzene (BFMB) is a fluorinated aromatic compound that has found a wide range of applications in the scientific research community. It has been used as a starting material in a variety of syntheses, and its unique properties have made it a valuable tool for studying the effects of fluorination in biochemical and physiological systems. In
Applications De Recherche Scientifique
1-(Benzyloxy)-3-fluoro-5-methoxybenzene has been used in a variety of scientific research applications. It has been used as a starting material in the synthesis of pharmaceuticals, as a tool for studying the effects of fluorination on biological systems, and as a fluorescent probe for imaging cells. It has also been used to study the effects of fluorination on the solubility and stability of proteins and other biomolecules.
Mécanisme D'action
The mechanism of action of 1-(Benzyloxy)-3-fluoro-5-methoxybenzene is not yet fully understood. However, it is believed that the fluorination of the aromatic ring alters the physical and chemical properties of the molecule, which can lead to changes in the binding affinity of the molecule to various proteins and other biomolecules. The fluorination also increases the solubility of the molecule, which allows it to penetrate cells more easily.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it has been demonstrated to have an inhibitory effect on the activity of enzymes such as cytochrome P450, which can lead to changes in the metabolism of drugs and other compounds. It has also been shown to have an inhibitory effect on the activity of certain proteins, which can lead to changes in the structure and function of cells.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-(Benzyloxy)-3-fluoro-5-methoxybenzene in laboratory experiments include its high solubility, its low toxicity, and its ability to penetrate cells. It is also relatively easy to synthesize, which makes it a convenient starting material for a variety of syntheses. The main limitation of using this compound in laboratory experiments is that its mechanism of action is not yet fully understood, which can make it difficult to predict the effects of its use.
Orientations Futures
The future directions for research involving 1-(Benzyloxy)-3-fluoro-5-methoxybenzene include further investigation into its mechanism of action and its effects on biochemical and physiological systems. Additionally, further research into its applications in drug synthesis and imaging could lead to new and improved treatments for a variety of medical conditions. Additionally, further research into the effects of fluorination on the solubility and stability of proteins and other biomolecules could lead to new and improved methods for drug delivery. Finally, further research into the use of this compound as a fluorescent probe could lead to new and improved methods for imaging cells.
Méthodes De Synthèse
1-(Benzyloxy)-3-fluoro-5-methoxybenzene can be synthesized by a two-step process. The first step involves the reaction of benzyl bromide with 3-fluoro-5-methoxybenzaldehyde in the presence of potassium carbonate and acetic acid. This yields the intermediate 1-(benzyloxy)-3-fluoro-5-methoxybenzaldehyde, which is then reacted with sodium hydroxide to form the desired product. This method has been demonstrated to be efficient and reproducible, and it has been used to synthesize a variety of other fluorinated aromatic compounds.
Propriétés
IUPAC Name |
1-fluoro-3-methoxy-5-phenylmethoxybenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FO2/c1-16-13-7-12(15)8-14(9-13)17-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZJSBHKXPDGFDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)F)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

